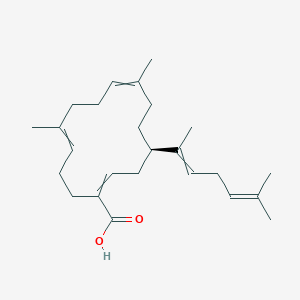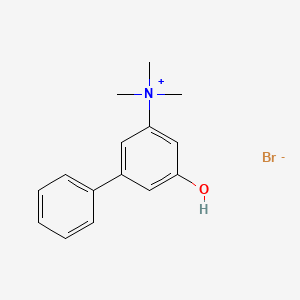
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is a quaternary ammonium compound with a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-3-biphenyl with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC to verify the purity and structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral molecule.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of neutral biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with different halides or hydroxyl groups.
Aplicaciones Científicas De Investigación
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the biphenyl structure may interact with specific molecular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromopentyl)trimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.
(3-Bromopropyl)trimethylammonium bromide: Similar structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.
Uniqueness
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is unique due to its biphenyl structure, which imparts specific chemical and biological properties not found in other quaternary ammonium compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
67011-24-9 |
|---|---|
Fórmula molecular |
C15H18BrNO |
Peso molecular |
308.21 g/mol |
Nombre IUPAC |
(3-hydroxy-5-phenylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,3)14-9-13(10-15(17)11-14)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H |
Clave InChI |
IWMCAECVHOOACG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




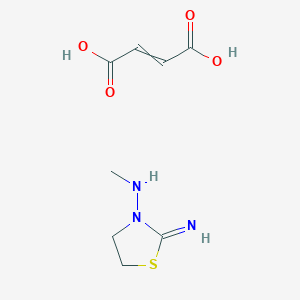
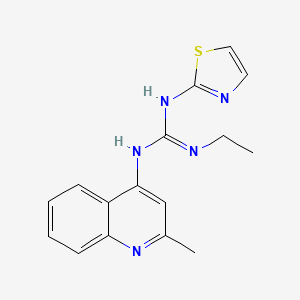
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)

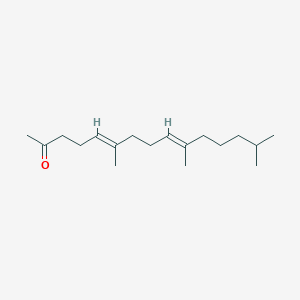
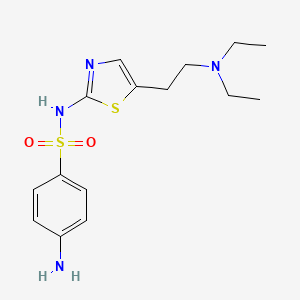



![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

